molecular formula C7H4BrNS B158739 4-Bromophenyl isothiocyanate CAS No. 1985-12-2

4-Bromophenyl isothiocyanate

Cat. No. B158739
CAS RN: 1985-12-2
M. Wt: 214.08 g/mol
InChI Key: XQACWEBGSZBLRG-UHFFFAOYSA-N
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Description

4-Bromophenyl isothiocyanate is a carboxylic ester organic compound . It has the molecular formula C7H4BrNS and a molecular weight of 214.082 . It can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 4-Bromophenyl isothiocyanate can be achieved by replacing p-chloroaniline with p-bromoaniline . This reaction is carried out under the protection of nitrogen and mild conditions .


Molecular Structure Analysis

The molecular structure of 4-Bromophenyl isothiocyanate is available as a 2D Mol file or as a computed 3D SD file . The crystals of 4-bromophenyl isothiocyanate are orthorhombic with parameters a =2.0215 (50) nm, b = 0.8915 (10) nm, с = 0.4301 (6) nm .


Chemical Reactions Analysis

4-Bromophenyl isothiocyanate is used in the synthesis of 1-(4-bromophenyl)-3-ethyl-(1,2-dideoxy-D-glycero-α-D-galacto-heptofurano)[2,1-d]imidazolidine-2-thione .


Physical And Chemical Properties Analysis

4-Bromophenyl isothiocyanate is a solid substance . It has a melting point range of 58.0 to 62.0 °C .

Scientific Research Applications

4-Bromophenyl isothiocyanate: A Comprehensive Analysis: 4-Bromophenyl isothiocyanate is a chemical compound with the formula C7H4BrNS. It is known for its applications in various scientific research fields due to its ability to modify thiol groups. Below are some of the unique applications of 4-Bromophenyl isothiocyanate, each presented in a detailed section:

Study of Active Site Structure in ATPases

Isothiocyanates like 4-Bromophenyl isothiocyanate have been used to study the active site structure of renal (Na+ + K+)-ATPase. This application takes advantage of the compound’s reactivity with thiol groups, which are often key components in enzyme active sites .

Synthesis of Heterocyclic Compounds

This compound has been utilized in the synthesis of heterocyclic structures such as imidazolidine-thiones, which have potential applications in medicinal chemistry and drug development .

Antibacterial Property Analysis

In recent studies, derivatives of 4-Bromophenyl isothiocyanate have been synthesized and their antibacterial properties analyzed, showcasing the compound’s role in developing new antibacterial agents .

Isothiocyanate Formation in Flow Chemistry

The compound’s versatility as a starting material for chemical reactions has been explored in flow chemistry, where its high nucleophilic susceptibility is managed by immediate preparation and use .

Advancements in Isothiocyanate Synthesis

Recent advancements in synthetic methods for isothiocyanates have categorized them based on starting materials and functional groups, with 4-Bromophenyl isothiocyanate being a key example .

Safety and Hazards

4-Bromophenyl isothiocyanate is considered hazardous. It is harmful if swallowed or inhaled, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored under inert gas in a well-ventilated place and kept in a tightly closed container .

Mechanism of Action

Target of Action

4-Bromophenyl isothiocyanate, like other isothiocyanates, is a potent modifier of thiol groups . It has been successfully applied in studying the active site structure of renal (Na+ + K+)-ATPase . Very little is known about its interactions with myocardial sarcolemmal atpases .

Mode of Action

Isothiocyanates in general are known to govern many intracellular targets including cytochrome p 450 (cyp) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Biochemical Pathways

Isothiocyanates, including 4-Bromophenyl isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates in general have been shown to have chemopreventive potential, with effects on various cellular targets and pathways related to cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromophenyl isothiocyanate. For instance, it is sensitive to moisture and should be stored in a dry place . It should also be kept refrigerated to maintain its stability. The compound is harmful and irritating, and direct contact with skin and eyes should be avoided .

properties

IUPAC Name

1-bromo-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQACWEBGSZBLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173594
Record name 4-Bromophenylisothiocyanate
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Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl isothiocyanate

CAS RN

1985-12-2
Record name 4-Bromophenyl isothiocyanate
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Record name 4-Bromophenylisothiocyanate
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Record name 4-Bromophenyl isothiocyanate
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Record name 4-Bromophenylisothiocyanate
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Record name 4-Bromophenyl Isothiocyanate
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Record name P-BROMOPHENYL ISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-Bromophenyl isothiocyanate?

A1: While the provided abstracts do not explicitly detail the spectroscopic properties of 4-Bromophenyl isothiocyanate itself, they describe its use as a reagent in organic synthesis. Based on its name, we can deduce the following:

    Q2: How does 4-Bromophenyl isothiocyanate react with nucleophiles like amines?

    A2: 4-Bromophenyl isothiocyanate readily reacts with amines, forming thiourea derivatives. This reaction is highlighted in several abstracts. For instance, in one study , it reacts with a substituted pyrroloquinoline, leading to a tetracyclic selenaheterocycle through a proposed mechanism involving a selenoureido intermediate. Similarly, another study utilizes the reaction with 2-hydrazinobenzimidazole to synthesize substituted pyrimidinone derivatives with potential antimicrobial activity.

    Q3: Are there any insights into the crystal structures of compounds derived from 4-Bromophenyl isothiocyanate?

    A3: Yes, the research provides details on the crystal structures of some derivatives. For example, one study determined the molecular structure of a thiaheterocycle synthesized using 4-Bromophenyl isothiocyanate and a pyrroloquinoline derivative via X-ray crystallography. This structural information can be valuable for understanding the conformation and potential binding interactions of similar compounds.

    Q4: What are the potential applications of compounds synthesized using 4-Bromophenyl isothiocyanate?

    A4: The research suggests that derivatives of 4-Bromophenyl isothiocyanate might possess interesting biological activities. For instance, pyrimidinone analogs synthesized using this compound were screened for antimicrobial activity . This highlights the potential of this compound as a building block for developing novel bioactive molecules.

    Q5: Has 4-Bromophenyl isothiocyanate been used in studying biological systems?

    A5: While not directly addressed in the provided abstracts, one study mentions the use of a radiolabeled analog, [35S]-4-bromophenyl isothiocyanate, in studying skin diseases in guinea pigs. Although lacking specifics, this suggests the compound or its derivatives might be valuable tools in investigating biological processes.

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